molecular formula C11H11NO5S B2405786 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione CAS No. 866048-85-3

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione

Cat. No.: B2405786
CAS No.: 866048-85-3
M. Wt: 269.27
InChI Key: FMRJFWTYXQFGTK-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione is a heterocyclic compound that features a thiazinane ring with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzaldehyde with a thiazinane derivative in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process to ensure high yield and purity. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. Techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylpiperazine and 4-methoxyphenylacetic acid share structural similarities.

    Thiazinane derivatives: Other thiazinane compounds with different substituents on the ring.

Uniqueness

4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione is unique due to its specific combination of a methoxyphenyl group and a thiazinane ring with dioxo functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-17-9-4-2-8(3-5-9)12-10(13)6-18(15,16)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRJFWTYXQFGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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